molecular formula C19H21NO5 B244982 Isopropyl 4-[(2,6-dimethoxybenzoyl)amino]benzoate

Isopropyl 4-[(2,6-dimethoxybenzoyl)amino]benzoate

Cat. No. B244982
M. Wt: 343.4 g/mol
InChI Key: SNRBHSSEMMFPCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isopropyl 4-[(2,6-dimethoxybenzoyl)amino]benzoate, also known as IDB, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. IDB is a derivative of a well-known compound, 2,6-dimethoxybenzoic acid, and is synthesized using a simple and efficient method.

Scientific Research Applications

Isopropyl 4-[(2,6-dimethoxybenzoyl)amino]benzoate has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties. Isopropyl 4-[(2,6-dimethoxybenzoyl)amino]benzoate has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the production of beta-amyloid, a protein that is associated with the development of Alzheimer's disease.

Mechanism of Action

Isopropyl 4-[(2,6-dimethoxybenzoyl)amino]benzoate exerts its therapeutic effects by inhibiting the activity of certain enzymes and proteins in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory molecules in the body. Isopropyl 4-[(2,6-dimethoxybenzoyl)amino]benzoate has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. By inhibiting the activity of these enzymes, Isopropyl 4-[(2,6-dimethoxybenzoyl)amino]benzoate can reduce inflammation, inhibit cancer cell growth, and regulate gene expression.
Biochemical and Physiological Effects:
Isopropyl 4-[(2,6-dimethoxybenzoyl)amino]benzoate has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation in animal models of arthritis, and to inhibit the growth of cancer cells in vitro and in vivo. Isopropyl 4-[(2,6-dimethoxybenzoyl)amino]benzoate has also been shown to improve cognitive function in animal models of Alzheimer's disease. Additionally, Isopropyl 4-[(2,6-dimethoxybenzoyl)amino]benzoate has been shown to have anti-microbial properties, inhibiting the growth of several bacterial and fungal strains.

Advantages and Limitations for Lab Experiments

Isopropyl 4-[(2,6-dimethoxybenzoyl)amino]benzoate has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. It has also been shown to have low toxicity, making it a safe compound to use in animal studies. However, Isopropyl 4-[(2,6-dimethoxybenzoyl)amino]benzoate has some limitations for use in lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. Additionally, more research is needed to determine the optimal dosage and administration route for Isopropyl 4-[(2,6-dimethoxybenzoyl)amino]benzoate.

Future Directions

There are several future directions for research on Isopropyl 4-[(2,6-dimethoxybenzoyl)amino]benzoate. One area of research is the development of Isopropyl 4-[(2,6-dimethoxybenzoyl)amino]benzoate as a therapeutic agent for the treatment of Alzheimer's disease. Another area of research is the use of Isopropyl 4-[(2,6-dimethoxybenzoyl)amino]benzoate in combination with other drugs for the treatment of cancer. Additionally, more research is needed to fully understand the mechanism of action of Isopropyl 4-[(2,6-dimethoxybenzoyl)amino]benzoate, and to determine its optimal dosage and administration route for therapeutic use.
Conclusion:
In conclusion, Isopropyl 4-[(2,6-dimethoxybenzoyl)amino]benzoate is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. It is synthesized using a simple and efficient method, and has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties. Isopropyl 4-[(2,6-dimethoxybenzoyl)amino]benzoate exerts its therapeutic effects by inhibiting the activity of certain enzymes and proteins in the body. While Isopropyl 4-[(2,6-dimethoxybenzoyl)amino]benzoate has several advantages for use in lab experiments, more research is needed to fully understand its mechanism of action and to determine its optimal dosage and administration route for therapeutic use.

Synthesis Methods

Isopropyl 4-[(2,6-dimethoxybenzoyl)amino]benzoate is synthesized using a simple and efficient method that involves the reaction of 2,6-dimethoxybenzoic acid with isopropyl chloroformate and 4-aminobenzoic acid in the presence of a base. The reaction results in the formation of Isopropyl 4-[(2,6-dimethoxybenzoyl)amino]benzoate, which is then purified using column chromatography. The yield of Isopropyl 4-[(2,6-dimethoxybenzoyl)amino]benzoate using this method is high, making it a cost-effective and efficient way of synthesizing the compound.

properties

Molecular Formula

C19H21NO5

Molecular Weight

343.4 g/mol

IUPAC Name

propan-2-yl 4-[(2,6-dimethoxybenzoyl)amino]benzoate

InChI

InChI=1S/C19H21NO5/c1-12(2)25-19(22)13-8-10-14(11-9-13)20-18(21)17-15(23-3)6-5-7-16(17)24-4/h5-12H,1-4H3,(H,20,21)

InChI Key

SNRBHSSEMMFPCP-UHFFFAOYSA-N

SMILES

CC(C)OC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=CC=C2OC)OC

Canonical SMILES

CC(C)OC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=CC=C2OC)OC

Origin of Product

United States

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